molecular formula C15H13ClN4OS2 B255804 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Katalognummer B255804
Molekulargewicht: 364.9 g/mol
InChI-Schlüssel: QEWSASOPRUUNOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and viruses. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. However, further studies are needed to fully understand the extent of these effects and their potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide in lab experiments is its relatively simple synthesis method and availability. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide. One direction is to further explore its potential as an anticancer agent and its mechanisms of action in various cancer types. Another direction is to study its potential in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesemethoden

The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide involves the reaction of 5-chloro-2-methylsulfanyl-4-pyrimidinecarboxylic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide has been studied for its potential in various research applications. One such application is in the field of cancer research, where this compound has shown promising results as a potential anticancer agent. It has also been studied for its potential in the treatment of viral infections and inflammatory diseases.

Eigenschaften

Produktname

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Molekularformel

C15H13ClN4OS2

Molekulargewicht

364.9 g/mol

IUPAC-Name

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4OS2/c1-22-15-18-7-10(16)12(19-15)13(21)20-14-9(6-17)8-4-2-3-5-11(8)23-14/h7H,2-5H2,1H3,(H,20,21)

InChI-Schlüssel

QEWSASOPRUUNOC-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Kanonische SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.